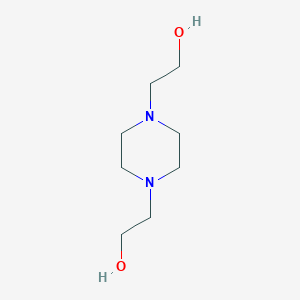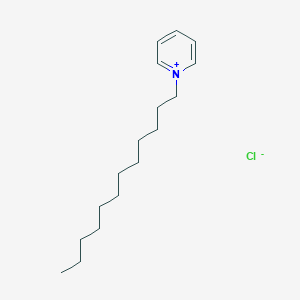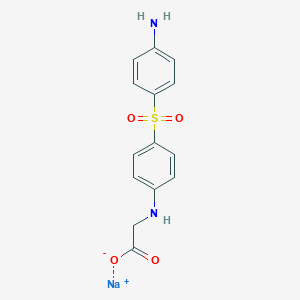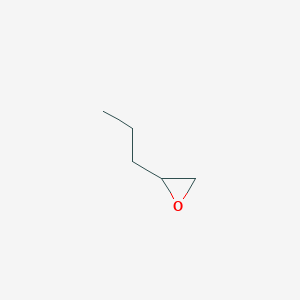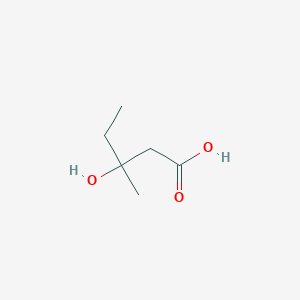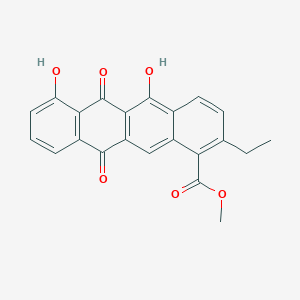
Bis(anhydro)aklavinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(anhydro)aklavinone is a natural product that is found in the roots of the plant species, Dysoxylum binectariferum. It has gained significant attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Dehydration and Spectral Analysis
- Bis(anhydro)aklavinone, formed through dehydration of aklavinone, was studied for its PMR 1H spectra. The dehydration occurred at the C9-C10 and C7-C8 bonds under specific conditions, as detailed in the study by Shorshnev, Soifer, and Chernyshev (1985) (Shorshnev, Soifer, & Chernyshev, 1985).
Biosynthesis Gene Cloning
- Tsukamoto et al. (1992) explored the cloning of genes responsible for aklavinone biosynthesis from Streptomyces galilaeus. Aklavinone is a precursor in the biosynthesis of aclacinomycin A, an important antitumor drug. This research contributes to understanding and potentially manipulating the biosynthesis pathway of this crucial compound (Tsukamoto, Fujii, Ebizuka, & Sankawa, 1992).
Insecticide Research
- The study by Ripper, Greenslade, and Hartley (1950) discussed a systemic insecticide, Bis(bis dimethylamino phosphonous)anhydride, showcasing its efficacy when applied to plant leaves. The insecticidal properties of this compound could be related to the structural and functional characteristics of bis(anhydro)aklavinone (Ripper, Greenslade, & Hartley, 1950).
Chemotherapeutic and Diagnostic Applications
- Paterson and Donnelly (2011) reviewed the use of bis(thiosemicarbazones) derived from 1,2-diones, like bis(anhydro)aklavinone, in forming stable, neutral complexes with Cu(II). These complexes have significant biological activity and potential applications in cancer therapy and nuclear medicine (Paterson & Donnelly, 2011).
特性
CAS番号 |
1055-56-7 |
|---|---|
製品名 |
Bis(anhydro)aklavinone |
分子式 |
C22H16O6 |
分子量 |
376.4 g/mol |
IUPAC名 |
methyl 2-ethyl-5,7-dihydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O6/c1-3-10-7-8-11-13(16(10)22(27)28-2)9-14-18(20(11)25)21(26)17-12(19(14)24)5-4-6-15(17)23/h4-9,23,25H,3H2,1-2H3 |
InChIキー |
SWZNKLXSZNIIDS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
その他のCAS番号 |
1055-56-7 |
同義語 |
is(anhydro)aklavinone dianhydro-aklavinone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



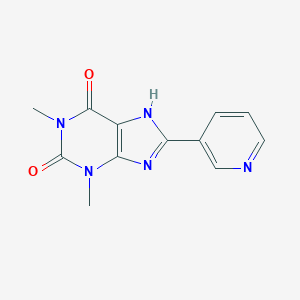
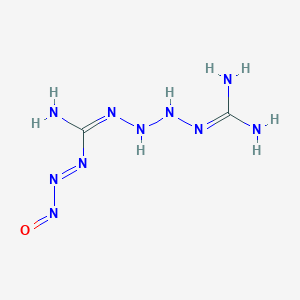
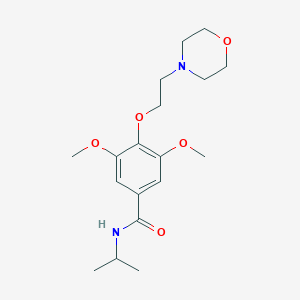
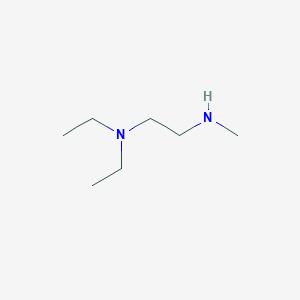
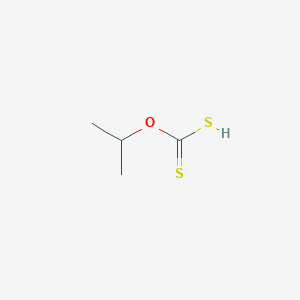
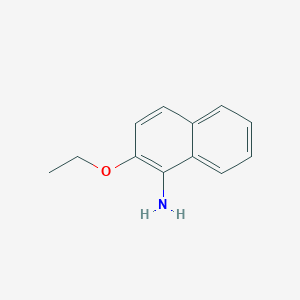
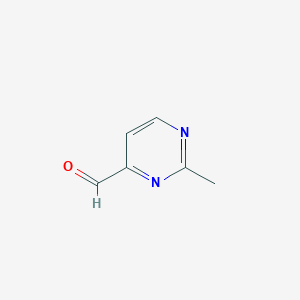
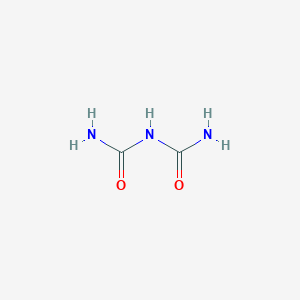
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
